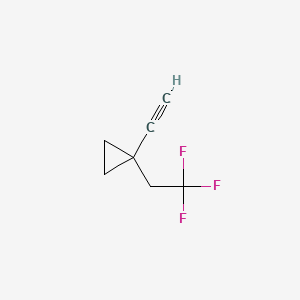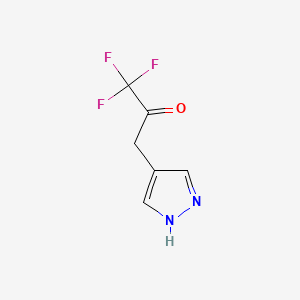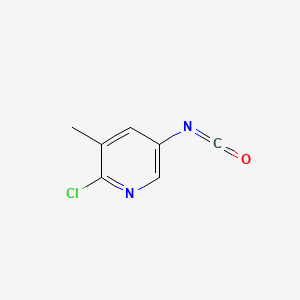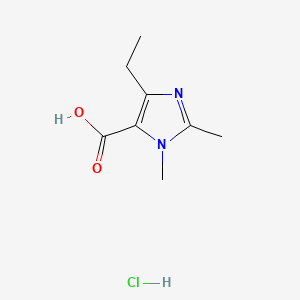
1-ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane, also known as e-TFEC, is a cyclic alkyl compound that has been used in a variety of scientific research applications. It is a highly reactive molecule that is capable of forming strong covalent bonds with other molecules. This makes it an ideal compound for use in a variety of organic synthesis reactions. In addition, its unique chemical properties make it an attractive candidate for use in a variety of biochemical and physiological experiments.
科学的研究の応用
E-TFEC has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis reactions, such as the synthesis of difluorocyclopropanes and cyclic ethers. In addition, it has been used in the synthesis of biologically active compounds, such as the synthesis of aryloxypropanols and aryloxypropanamides. Furthermore, 1-ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane has been used in the synthesis of polymers and other materials.
作用機序
The mechanism of action of 1-ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane is complex and involves the formation of covalent bonds between the cyclopropane ring and other molecules. When 1-ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane reacts with other molecules, the cyclopropane ring opens and forms a carbon-carbon double bond. This double bond can then react with other molecules to form covalent bonds. This reaction is highly exothermic and is used to drive a variety of organic synthesis reactions.
Biochemical and Physiological Effects
1-ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane has been studied for its potential biochemical and physiological effects. In animal studies, 1-ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane has been shown to have anticonvulsant and anxiolytic effects. It has also been shown to have anti-inflammatory, anti-cancer, and anti-apoptotic effects. In addition, 1-ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane has been shown to have neuroprotective and antioxidant effects.
実験室実験の利点と制限
The use of 1-ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane in lab experiments has several advantages. It is a highly reactive compound, which makes it ideal for use in organic synthesis reactions. In addition, it is a relatively inexpensive compound, which makes it cost-effective for use in research applications. However, there are some limitations to the use of 1-ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane in lab experiments. It is a highly reactive compound, which can lead to unwanted side reactions. In addition, it is a volatile compound, which can lead to the loss of the compound during the experiment.
将来の方向性
E-TFEC has a wide range of potential applications in scientific research. Future research could focus on further investigating its potential biochemical and physiological effects. In addition, further research could be done to develop more efficient synthesis methods for the compound. Furthermore, further research could be done to explore the potential applications of 1-ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane in materials science and nanotechnology. Finally, further research could be done to explore the potential applications of 1-ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane in drug discovery and development.
合成法
E-TFEC can be synthesized through a variety of methods. The most common method involves the reaction of 2,2,2-trifluoroethyl bromide and 1-ethynylcyclopropane in the presence of a base. The reaction proceeds through the formation of an organobromide intermediate, which is then reduced to the desired product by a Lewis acid. Other methods of synthesis include the reaction of 2,2,2-trifluoroethyl iodide and 1-ethynylcyclopropane, or the reaction of 2,2,2-trifluoroethyl chloride and 1-ethynylcyclopropane in the presence of a base.
特性
IUPAC Name |
1-ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3/c1-2-6(3-4-6)5-7(8,9)10/h1H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZONPFVDKJWQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine](/img/structure/B6605185.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B6605199.png)
![4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride](/img/structure/B6605207.png)







![lithium(1+) ion 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoate](/img/structure/B6605255.png)

![N-[(1-aminocyclohexyl)methyl]-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6605279.png)